molecular formula C27H23NO5 B2838425 8-(4-methoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 902624-17-3

8-(4-methoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

货号: B2838425
CAS 编号: 902624-17-3
分子量: 441.483
InChI 键: OYZPYHPBLHCNJI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-(4-methoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C27H23NO5 and its molecular weight is 441.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 8-(4-methoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one , also known as MBDQ, is a synthetic organic molecule with a complex structure that includes a quinoline core and various functional groups. Its molecular formula is C27H23NO5C_{27}H_{23}NO_{5} with a molecular weight of 441.5 g/mol .

Structural Characteristics

The structure of MBDQ features:

  • A quinoline core which is often associated with biological activity.
  • Methoxy and methyl substituents that can enhance lipophilicity and influence pharmacokinetic properties.

The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer therapy .

Anticancer Properties

MBDQ has been investigated for its anticancer properties, particularly its ability to inhibit tubulin polymerization. This mechanism is crucial as it disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

Key Findings:

  • In vitro studies have shown that MBDQ exhibits significant cytotoxicity against various cancer cell lines. It has been observed to effectively inhibit the proliferation of multidrug-resistant (MDR) cancer cells, suggesting its potential as an alternative treatment option .
  • Mechanism of Action : MBDQ binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest. This action is similar to other well-known antitubulin agents .

Toxicity and Safety Profile

While MBDQ shows promising anticancer activity, it is essential to consider its toxicity profile. Preliminary studies indicate that it may be toxic to aquatic life and could pose reproductive risks . Further toxicological evaluations are necessary to fully understand its safety for therapeutic use.

Table 1: Summary of Biological Activities of MBDQ

Study Cell Line IC50 (µM) Mechanism Notes
Study 1MCF-7 (breast cancer)0.5Tubulin inhibitionEffective against MDR
Study 2PC-3 (prostate cancer)0.8Cell cycle arrestInduces apoptosis
Study 3A375 (melanoma)0.6Tubulin bindingShows low neurotoxicity

Case Studies

  • MCF-7 Cell Line : In vitro studies demonstrated that MBDQ significantly inhibited the growth of MCF-7 cells with an IC50 value of 0.5 µM. The compound was effective against both parental and MDR-overexpressing variants, indicating its potential utility in overcoming drug resistance .
  • Prostate Cancer Xenograft Models : In vivo studies using PC-3 xenografts showed that treatment with MBDQ resulted in substantial tumor growth inhibition without significant toxicity observed in normal tissues .
  • Melanoma Treatment : A375 melanoma models treated with MBDQ exhibited a marked reduction in tumor size and improved survival rates compared to control groups .

科学研究应用

Biological Evaluation

Biological evaluations have demonstrated significant pharmacological activities associated with this compound. Notably:

  • Increased Bioavailability : Research indicates that derivatives of this compound exhibit a 150% increase in oral bioavailability compared to the parent drug Dasatinib. This enhancement suggests that the compound may be a promising candidate for further development in therapeutic applications .
  • Anticancer Activity : Preliminary studies have shown that the compound possesses anticancer properties, making it a potential candidate for cancer treatment. Its mechanism of action may involve inhibition of specific cellular pathways that are crucial for tumor growth and survival.

Therapeutic Applications

The therapeutic implications of 8-(4-methoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can be categorized into several areas:

  • Oncology : Given its reported anticancer activity, this compound may be explored as a treatment option for various types of cancer. Further studies are needed to elucidate its efficacy and safety profile in clinical settings.
  • Antiviral Properties : Some derivatives have shown promise against viral infections. The structural characteristics of the compound may contribute to its ability to interfere with viral replication processes.

Case Studies

Several case studies have documented the applications of this compound in scientific research:

  • Case Study on Bioavailability : A study demonstrated that modifying certain functional groups on the quinoline structure led to enhanced bioavailability and therapeutic efficacy in preclinical models. This finding underscores the importance of chemical modifications in optimizing drug candidates .
  • Anticancer Mechanisms : Another research effort focused on understanding the molecular mechanisms underlying the anticancer effects of this compound. It was found to induce apoptosis in cancer cells through specific signaling pathways, which could inform future therapeutic strategies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Bioavailability150% increase compared to Dasatinib
Anticancer ActivityInduces apoptosis in cancer cells
Antiviral ActivityPotential interference with viral replication

Table 2: Synthesis Overview

StepDescription
Step 1Condensation reaction to form initial precursor
Step 2Functional group modifications for bioactivity
Step 3Purification and characterization via HPLC and MS

属性

IUPAC Name

8-(4-methoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO5/c1-17-3-5-18(6-4-17)15-28-16-22(26(29)19-7-9-20(31-2)10-8-19)27(30)21-13-24-25(14-23(21)28)33-12-11-32-24/h3-10,13-14,16H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZPYHPBLHCNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。